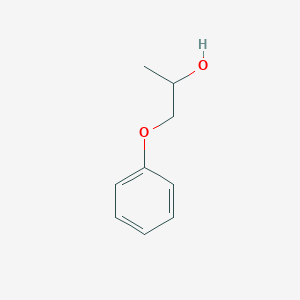

1-Phenoxy-2-propanol

概要

準備方法

合成経路と反応条件: プロピレンフェノキセトールは通常、フェノールのヒドロキシエチル化によって合成されます。 このプロセスは、アルカリ金属水酸化物またはアルカリ金属ボロハイドライドの存在下で、フェノールとエチレンオキシドを反応させることを伴います . 反応条件は、高純度と収率を確保するために慎重に制御されます。

工業生産方法: 工業的な環境では、プロピレンフェノキセトールの生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、反応の吸熱性を処理できる反応器の使用を伴います。 その後、製品は蒸留およびその他の分離技術によって精製され、所望の純度レベルが達成されます .

化学反応の分析

Friedel-Crafts Alkylation

A patented method ( ) involves reacting 4-phenoxy phenyl with chloroisopropyl alcohol in ethanol solvent using acid-binding agents (e.g., pyridine). Key conditions and outcomes:

| Parameter | Value/Details | Yield/Result | Source |

|---|---|---|---|

| Temperature | 78°C (reflux) | 88.95% yield | |

| Acid-binding agent | Pyridine (1.25 eq relative to substrate) | 98.10% purity | |

| Reaction time | 20 hours | Complete conversion |

This method optimizes raw material utilization and minimizes byproducts.

Catalytic Etherification

An alternative synthesis uses propylene oxide and phenol catalyzed by Al₂O₃-MgO/Fe₃O₄ ( ). The reaction proceeds via nucleophilic ring-opening of the epoxide, forming the ether linkage.

Thermal Reactions

Thermal stability and decomposition properties are critical for industrial applications:

| Property | Value/Condition | Source |

|---|---|---|

| Thermal stability | Stable at standard use temperatures | |

| Decomposition onset | Elevated temperatures (>200°C) | |

| Auto-ignition temperature | 480°C at 1,013 hPa |

No hazardous decomposition products are reported under standard conditions, though acrid smoke may form at extreme temperatures ( ).

Environmental Degradation

Biodegradation studies highlight its environmental fate:

Aerobic Biodegradation

In the Zahns-Wellens test ( ):

| Microorganism Source | Degradation Efficiency | Timeframe |

|---|---|---|

| Non-adapted sewage | 88% | 18 days |

| Adapted sewage | 85% | 11 days |

| Elbe River microorganisms | 90% | 21 days |

Bioaccumulation Potential

A calculated Bioconcentration Factor (BCF) of 2.5 in fish indicates low environmental persistence ( ).

Metabolic Pathways

In vivo studies in rats ( ) reveal rapid absorption and metabolism:

No free parent compound is detected in urine, suggesting extensive Phase II metabolism.

Comparative Toxicity in Aquatic Systems

While not a direct chemical reaction, toxicity studies in fish ( ) inform reactive interactions:

| Compound | 96-h LC₅₀ (mg/L) | Anesthetic Efficacy |

|---|---|---|

| This compound | 304.2 | Effective at 415–460 mg/L |

| 2-Phenoxyethanol | 327.9 | Effective at 600 mg/L |

Stability in Formulations

This compound remains stable in cosmetic and industrial formulations but reacts with strong oxidizers, acids, or bases ( ).

科学的研究の応用

Cosmetics and Personal Care

- Preservative : 1-Phenoxy-2-propanol is widely used as a preservative in cosmetic products like lotions, shampoos, and facial creams. It helps prevent microbial growth, thus extending shelf life .

- Antimicrobial Agent : Its inherent antimicrobial properties ensure the safety and integrity of cosmetic formulations by controlling contamination .

- Solvent and Stabilizer : In addition to its preservative role, PP acts as a solvent for essential oils and stabilizes formulations, enhancing their effectiveness .

Pharmaceuticals

- Preservative in Medications : PP is utilized as a preservative in pharmaceutical products to maintain stability and prevent microbial contamination . Studies indicate that it can be used at concentrations up to 1% in formulations .

- Solvent for Active Ingredients : It serves as a solvent for active pharmaceutical ingredients, improving the dissolution and stability of certain compounds .

Industrial Applications

- Pesticide Formulations : Due to its solvent properties, this compound is incorporated into pesticide formulations to dissolve and stabilize active ingredients, enhancing their efficacy in pest control .

- Metal Cleaning : It is employed in cleaning agents for metal surfaces, acting as a dispersing agent to remove contaminants effectively .

- Fragrances and Essential Oils : As a solvent in fragrances, PP facilitates better blending of aromatic compounds, making it valuable in the fragrance industry .

Environmental Safety

This compound is noted for its biodegradability, which positions it as an environmentally friendly alternative compared to other preservatives and solvents that may accumulate in the environment. This property is particularly important for manufacturers focused on sustainability practices .

Case Study 1: Anesthetic Effects on Gastropods

Research has explored the anesthetic effects of this compound on gastropods. The findings indicate significant stress responses associated with exposure to this compound, which could have implications for its use in biological studies involving immobilization agents .

Case Study 2: Percutaneous Absorption Studies

A study evaluated the percutaneous absorption rates of this compound using Franz diffusion cells. Results indicated absorption rates of approximately 50% for shampoo formulations and 33% for creams over 24 hours. This research underscores the importance of understanding skin permeability when formulating cosmetic products containing PP .

Summary of Key Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Cosmetics | Preservative, antimicrobial agent | Extends shelf life; prevents microbial growth |

| Pharmaceuticals | Preservative; solvent for active ingredients | Maintains stability; enhances dissolution |

| Industrial | Pesticide formulations; metal cleaning | Improves efficacy; removes contaminants |

| Fragrances | Solvent for essential oils | Facilitates blending of aromatic compounds |

| Environmental Safety | Biodegradable alternative | Reduces environmental impact |

作用機序

プロピレンフェノキセトールは、微生物の細胞膜を破壊することで抗菌効果を発揮します。 この破壊は、細胞内容物の漏出につながり、最終的には細胞死につながります。 この化合物は、細胞膜の完全性を維持するために関与するさまざまな分子経路を標的にします .

類似化合物:

フェノキシエタノール: 同様の抗菌特性を持つ、もう1つの広く使用されている防腐剤。

プロピレングリコール: さまざまな製剤で溶媒および防腐剤として使用されます

独自性: プロピレンフェノキセトールは、広域スペクトルの抗菌活性と、さまざまな化学化合物との適合性により、独特です。 色や臭いの変化を引き起こさず、デリケートな製剤での使用に適しています .

類似化合物との比較

Phenoxyethanol: Another widely used preservative with similar antimicrobial properties.

Propylene glycol: Used as a solvent and preservative in various formulations

Uniqueness: Propylene phenoxetol is unique due to its broad-spectrum antimicrobial activity and compatibility with a wide range of chemical compounds. It does not cause changes in color or odor, making it suitable for use in sensitive formulations .

生物活性

1-Phenoxy-2-propanol (PP), also known as propylene glycol phenyl ether, is an organic compound with diverse applications, particularly in neurophysiology and as a preservative in cosmetics. This article delves into its biological activity, focusing on its anesthetic properties, toxicity, and environmental impact.

This compound has the molecular formula CHO and a molecular weight of 152.19 g/mol. It is characterized by its solubility in water (198 g/L at 20 °C) and a boiling point of 243 °C . The compound is often used as a solvent and a preservative due to its effective antimicrobial properties.

Anesthetic Properties

Case Study: Efficacy in Aquatic Species

Research has demonstrated that this compound serves as an effective anesthetic for various aquatic organisms, including common carp (Cyprinus carpio). In a comparative study, the anesthetic potency and acute toxicity of this compound were evaluated against 2-phenoxyethanol. The findings indicated that:

- Effective Concentrations : The effective concentration for anesthesia was found to be around 415 to 460 mg/L for PP, while 600 mg/L was required for 2-phenoxyethanol.

- Recovery Times : Recovery times were approximately 10 minutes for both agents, suggesting that PP might be a preferable option due to its lower required concentration .

Toxicity Studies

Acute Toxicity Assessment

A significant aspect of understanding the biological activity of PP involves evaluating its toxicity. The 96-hour LC50 values were determined in juvenile carp:

| Compound | LC50 (mg/L) |

|---|---|

| This compound | 304.2 |

| 2-Phenoxyethanol | 327.9 |

These results indicate that both compounds are relatively safe for use as anesthetics in fish, with PP showing slightly lower toxicity .

Environmental Impact

This compound undergoes rapid biodegradation in aerobic soil conditions, which is crucial for assessing its environmental safety. Studies have shown that it can be effectively degraded by microbial action, reducing the risk of long-term ecological damage .

Dermal Absorption Studies

Percutaneous Permeability

In cosmetic applications, understanding the dermal absorption of PP is essential. A study using the Franz diffusion method assessed percutaneous absorption rates:

| Formulation | Absorption Rate (%) | Skin Permeability (mg/cm²) |

|---|---|---|

| Shampoo | 50.0 ± 6.0 | 1377.2 ± 240.1 |

| Cream | 33.0 ± 3.2 | 1038.0 ± 72.2 |

These findings suggest that PP can penetrate the skin barrier effectively, which is important for its role as a preservative in cosmetic formulations .

Stress Response Studies

Impact on Model Organisms

Recent research involving Caenorhabditis elegans demonstrated that exposure to PP induces stress responses, as indicated by activation of stress-related genes such as daf-16. This study highlights the importance of considering potential stress-related effects when using immobilizing agents in biological experiments .

特性

IUPAC Name |

1-phenoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLKWZIFZMJLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027312 | |

| Record name | 1-Phenoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid; [Reference #1] | |

| Record name | 2-Propanol, 1-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylene phenoxetol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16978 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

241.2 °C | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 15.1 g/L at 20 °C | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0622 g/cu cm at 20 °C | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.27 (Air = 1) | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.02 [mmHg], 0.00218 mm Hg at 25 °C | |

| Record name | Propylene phenoxetol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16978 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Propylene glycol phenyl ether has a minimum purity of 93%. At least 93% of commercial propylene glycol phenyl ether is comprised of a mixture of 1-phenoxy-propan-2-ol and 2-phenoxypropan- 1-ol, with the former isomer as the major constituent. The individual isomers are not separated nor produced as individual chemicals. The remaining 7% consists of up to 7% di-PPh, 0.1% phenol and 0.35% water. Of the 93% that is a mixture of the two isomers, 1-phenoxy-propan- 2-ol (CAS No. 770-35-4) constitutes > 85% of the mixture (is the thermodynamically favored isomer) and 2-phenoxy-propan-1-ol (CAS No. 4169-04-4) constitutes < 15%. | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellow liquid | |

CAS No. |

770-35-4 | |

| Record name | 1-Phenoxy-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene glycol phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenoxy-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenoxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXYISOPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87CZY0NY1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

11.4 °C | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。